5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
Description
Historical Context and Development of Triazole Chemistry
The discovery of triazoles dates to 1885, when Bladin first characterized these nitrogen-rich heterocycles. Early research focused on their synthetic accessibility and aromatic properties, but interest surged in the mid-20th century with the development of antifungal agents like fluconazole and itraconazole. The compound 5-bromo-1-ethyl-3-methyl-1H-1,2,4-triazole emerged as part of systematic efforts to modify triazole substituents for enhanced chemical stability and biological activity. Its synthesis builds on advances in regioselective alkylation and halogenation techniques, particularly methods involving lithium diisopropylamide (LDA)-mediated carboxylation and palladium-catalyzed debromination.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the structural versatility of 1,2,4-triazoles, which exhibit:
- Aromatic stability from six π-electrons delocalized across the ring.
- Diverse reactivity due to bromine’s electrophilic character and alkyl groups’ steric effects.
- Biological relevance as a pharmacophore in agrochemicals and antimicrobial agents.
Studies highlight its role in coordination chemistry, where the N2 atom participates in metal-ligand interactions, and in materials science as a precursor for functionalized polymers.
Classification Within the 1,2,4-Triazole Family
This compound belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4. Its substituents are strategically positioned:
| Position | Substituent | Electronic Effect |
|---|---|---|
| 1 | Ethyl | Electron-donating |
| 3 | Methyl | Steric modulation |
| 5 | Bromine | Electron-withdrawing |
This configuration enhances thermal stability (decomposition >250°C) and solubility in polar aprotic solvents like tetrahydrofuran.
Comparison with Isomeric Triazole Structures
Key differences between 1,2,4-triazoles and isomeric forms:
The 1,2,4-triazole isomer’s reduced dipole moment (2.1 D vs. 3.8 D for 1,2,3-triazoles) improves lipid solubility, making it favorable for membrane permeability in drug design.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1-ethyl-3-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNTLIIWBGSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydrotriazoles.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium or copper catalysts are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted triazoles, triazole N-oxides, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole serves as a valuable building block for the synthesis of more complex molecules. Its bromine atom allows for various substitution reactions where it can be replaced by nucleophiles such as amines or thiols. This property makes it useful in creating derivatives that may have enhanced biological activities or improved chemical properties .
Biological Activities
The compound is being investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have indicated that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the bromine atom may enhance this activity by affecting the compound's interaction with microbial enzymes or membranes .
- Antifungal Activity : Similar to other triazoles, this compound is being explored for its antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. The mechanism may involve the inhibition of specific signaling pathways or enzymes that are overactive in cancer cells .
Medicinal Chemistry
In medicinal chemistry, this compound is considered a potential intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being evaluated for their efficacy as drug candidates targeting various diseases. The triazole ring is a common motif in many drugs due to its ability to form hydrogen bonds and interact with biological targets effectively .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 5-bromo-1-ethyl-3-methyl-1H-1,2,4-triazole with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Bromine position: Dibrominated analogs (e.g., 3,5-dibromo-1-methyltriazole) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to dual electrophilic sites .
Synthetic Routes: this compound is synthesized via bromination of precursor triazoles using N-bromosuccinimide (NBS) in CCl₄, a method shared with other brominated triazoles . Schiff base derivatives (e.g., the compound in ) require condensation reactions between amino-triazoles and aldehydes, highlighting divergent synthetic strategies for functionalization.
Crystallographic and Hydrogen-Bonding Behavior :
- The ethyl group in this compound may influence crystal packing differently compared to methyl or aryl substituents. For example, the Schiff base derivative () forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯S interactions , stabilizing its crystal lattice. Similar analyses for the target compound are pending but expected to vary due to substituent bulkiness .
The ethyl and methyl groups may modulate toxicity and target affinity compared to phenyl-substituted analogs.
Biological Activity
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is integral to its biological activity. The bromine atom and ethyl and methyl groups contribute to its unique properties.
Antimicrobial Activity
Triazoles are widely recognized for their antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial in ergosterol biosynthesis in fungi. Research indicates that this compound exhibits significant antifungal activity against various fungal strains by disrupting membrane integrity and inhibiting fungal growth .
Table 1: Antifungal Activity of this compound
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 18 | 32 µg/mL |
| Aspergillus niger | 20 | 16 µg/mL |
| Cryptococcus neoformans | 15 | 64 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms. For instance, it has been noted that triazoles can inhibit cell proliferation in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo-1-ethyl-3-methyl- | MCF-7 | 15 ± 2 |
| 5-Bromo-1-ethyl-3-methyl- | HepG2 | 12 ± 3 |
| Fluconazole | MCF-7 | 10 ± 0.5 |
Antiviral Activity
Recent studies have indicated the potential of triazole derivatives in antiviral applications. For example, certain analogs have demonstrated effectiveness against viral infections by inhibiting viral replication processes. The mechanism involves interference with viral enzymes essential for replication .
Case Study: Antiviral Efficacy Against COVID-19
A study evaluated the antiviral activity of triazole derivatives against SARS-CoV-2. Results showed that compounds with similar structures to 5-Bromo-1-ethyl-3-methyl exhibited over 90% inhibition of viral growth at specific concentrations .
The biological activity of triazoles often involves:
- Inhibition of Enzymatic Pathways : Triazoles inhibit key enzymes involved in fungal sterol biosynthesis and cancer cell proliferation.
- Induction of Apoptosis : They trigger apoptotic pathways in cancer cells through various signaling mechanisms.
- Interference with Viral Replication : By targeting viral enzymes, triazoles can prevent the replication and spread of viruses.
Q & A
Q. How should researchers design experiments to explore the compound’s potential as a COX-2 inhibitor?
- Methodological Answer :
- In vitro assays : Measure IC50 against recombinant COX-2 enzyme, using celecoxib as a positive control.
- Molecular dynamics simulations : Model ligand-enzyme binding stability over 100+ ns trajectories.
- Selectivity screening : Test COX-1 inhibition to assess specificity.
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Methodological Notes
- Data Contradictions : Cross-reference synthetic yields and spectral data across multiple studies to identify protocol-dependent variability (e.g., solvent purity, catalyst batch) .
- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) or isotopic labeling .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to guide community efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
